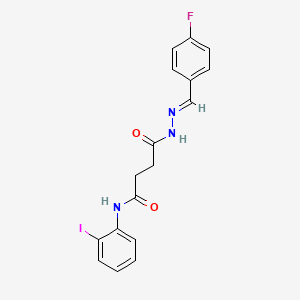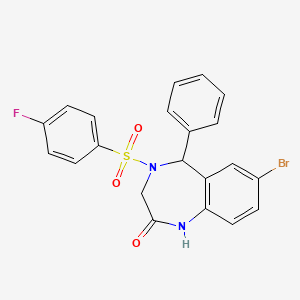
2'-Iodosuccinanilic acid N'-(4-fluorobenzylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Iodosuccinanilic acid N’-(4-fluorobenzylidene)hydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an iodo group, a succinanilic acid moiety, and a hydrazide linkage with a 4-fluorobenzylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Iodosuccinanilic acid N’-(4-fluorobenzylidene)hydrazide typically involves the reaction of 2’-iodosuccinanilic acid with 4-fluorobenzylidenehydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of 2’-Iodosuccinanilic Acid: This can be achieved by iodination of succinanilic acid using iodine and an oxidizing agent.
Preparation of 4-Fluorobenzylidenehydrazine: This involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of 2’-iodosuccinanilic acid with 4-fluorobenzylidenehydrazine under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Iodosuccinanilic acid N’-(4-fluorobenzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Applications De Recherche Scientifique
2’-Iodosuccinanilic acid N’-(4-fluorobenzylidene)hydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2’-Iodosuccinanilic acid N’-(4-fluorobenzylidene)hydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or activation of their functions. The presence of the iodo and fluorobenzylidene groups enhances its ability to interact with biological molecules through halogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Iodosuccinanilic acid N’-(4-chlorobenzylidene)hydrazide
- 2’-Iodosuccinanilic acid N’-(4-bromobenzylidene)hydrazide
- 2’-Iodosuccinanilic acid N’-(4-methylbenzylidene)hydrazide
Uniqueness
2’-Iodosuccinanilic acid N’-(4-fluorobenzylidene)hydrazide is unique due to the presence of the fluorobenzylidene group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical and biological processes compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C17H15FIN3O2 |
|---|---|
Poids moléculaire |
439.22 g/mol |
Nom IUPAC |
N'-[(E)-(4-fluorophenyl)methylideneamino]-N-(2-iodophenyl)butanediamide |
InChI |
InChI=1S/C17H15FIN3O2/c18-13-7-5-12(6-8-13)11-20-22-17(24)10-9-16(23)21-15-4-2-1-3-14(15)19/h1-8,11H,9-10H2,(H,21,23)(H,22,24)/b20-11+ |
Clé InChI |
MXCWTDRMZHORBR-RGVLZGJSSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)F)I |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6,6-Dimethyl-2,4-dioxo-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,5,6,7-hexahydro-1H-indol-3-YL]benzamide](/img/structure/B11566642.png)
![N-(2,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566643.png)
![(1,2-dioxoethane-1,2-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenenaphthalene-1,2-diyl] bis(4-methylbenzenesulfonate)](/img/structure/B11566644.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11566648.png)
![N-cyclohexyl-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11566655.png)
![2-(3-Bromophenoxy)-N'-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11566656.png)
![2-chloro-N-[4-hydroxy-1-(2-methylpropyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11566661.png)
![2-methoxy-4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11566664.png)
![(3-Amino-6-propylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B11566668.png)

![1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-8-(4-methoxyphenyl)-1-methyl-3-propyl-](/img/structure/B11566671.png)
![3-{[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11566674.png)
![[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl](phenyl)methanone](/img/structure/B11566676.png)
![2-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B11566678.png)
